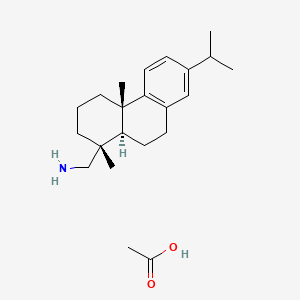
Dehydroabietylamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroabietylamine acetate is a derivative of dehydroabietylamine, a diterpene amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role in chiral molecular recognition and its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dehydroabietylamine acetate can be synthesized through the reaction of dehydroabietylamine with acetic acid. The process involves dissolving dehydroabietylamine in toluene and slowly adding acetic acid in toluene. The product is then filtered, washed with hexane, and recrystallized from methanol .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Flash chromatography on silica gel is often used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Dehydroabietylamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Dehydroabietylamine acetate has a wide range of scientific research applications:
Wirkmechanismus
Dehydroabietylamine acetate exerts its effects through various mechanisms:
Antitumor Effects: It disrupts nucleotide metabolism in cancer cells, causing DNA damage and inducing apoptosis.
Antiviral and Antibacterial Activity: It interferes with the replication and survival of viruses and bacteria by targeting specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Dehydroabietylamine acetate can be compared with other similar compounds, such as:
Leelamine: Another diterpene amine with weak affinity for cannabinoid receptors and potential anticancer properties.
Dehydroabietylamine Derivatives: Compounds containing heterocyclic substituents like pyrrolidine, piperidine, azepane, and morpholine rings, which exhibit various biological activities.
Uniqueness
This compound is unique due to its combination of chiral recognition properties and potential therapeutic applications. Its ability to act as a chiral solvating agent and its cytotoxic effects against cancer cells distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
2026-24-6 |
|---|---|
Molekularformel |
C20H31N.C2H4O2 C22H35NO2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |
InChI |
InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |
InChI-Schlüssel |
BFAQRUGPWJVQDA-WUHLWKCASA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |
Key on ui other cas no. |
2026-24-6 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















